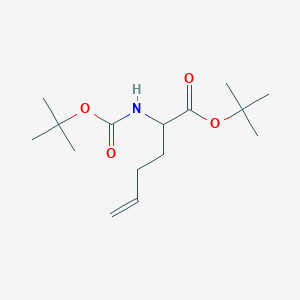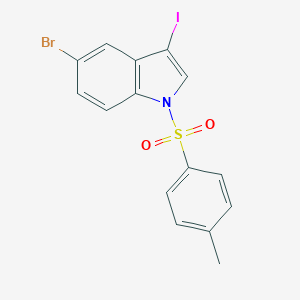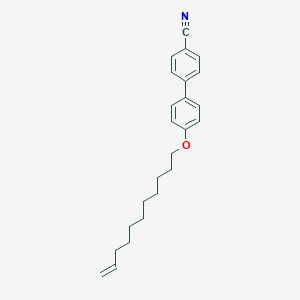
4-(4-Chlorophenyl)-1,3-thiazole
説明
Synthesis Analysis
The synthesis of a similar compound, “2-amino-4-(4-chloro phenyl)-1,3-thiazole”, was reported in a study . The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of the amine compound with phenylisothiocyanate in the presence of pyridine produced a derivative .科学的研究の応用
Corrosion Inhibition : 4-(4-Chlorophenyl)-1,3-thiazole derivatives have been studied for their corrosion inhibition properties. The inhibition performances of thiazole derivatives against corrosion of iron were predicted using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Antimicrobial Activity : These compounds have shown antimicrobial properties. The antimicrobial activity of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was evaluated and found to exhibit antifungal and antibacterial effects (Viji et al., 2020).
Potential Use in Cancer Therapy : Investigations have been made into the potential use of this compound derivatives in cancer therapy. Studies on the molecular docking of these compounds with cancer proteins suggest potential applications in this field (Shanmugapriya et al., 2022).
Anti-inflammatory Properties : Some derivatives of this compound have shown anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).
Neurodegenerative Therapeutics : Research has also explored the role of 4-(4-Chlorophenyl)thiazol-2-amines as potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition, showing promise for the development of novel Alzheimer's therapeutics (Šmelcerović et al., 2019).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , are known to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that it might interact with its targets (possibly mitochondrial components) and disrupt their normal functioning, leading to changes at the cellular level .
Biochemical Pathways
Compounds like pyraclostrobin, which are structurally similar, are known to affect the mitochondrial respiratory chain . This disruption can lead to downstream effects such as the cessation of fungal growth .
Result of Action
Based on the action of structurally similar compounds, it can be hypothesized that it might lead to the disruption of normal cellular processes, possibly leading to the cessation of growth in certain organisms .
生化学分析
Biochemical Properties
4-(4-Chlorophenyl)-1,3-thiazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound can act as an inhibitor or modulator of these enzymes, affecting their catalytic activity. Additionally, this compound has been shown to interact with glutathione peroxidase and glutathione reductase, enzymes involved in the detoxification of reactive oxygen species . These interactions suggest that the compound may have antioxidant properties, protecting cells from oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has demonstrated neuroprotective effects by reducing oxidative stress and enhancing the levels of reduced glutathione . This indicates its potential in managing neurodegenerative diseases. Furthermore, this compound influences cell signaling pathways, particularly those involving reactive oxygen species and antioxidant defenses. It also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cytochrome P450, inhibiting their activity and altering metabolic pathways . The compound also interacts with transcription factors, influencing gene expression related to oxidative stress and cellular defense mechanisms . Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing antioxidant defenses . Its efficacy may diminish with prolonged exposure, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and protecting against cellular damage . At higher doses, it may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through reactions such as hydroxylation, dealkylation, and conjugation . These metabolic processes are primarily mediated by cytochrome P450 enzymes, which convert the compound into various metabolites. The interaction with these enzymes can also influence the metabolism of other co-administered drugs, highlighting the potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipid solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and signaling molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of this compound in these organelles allows it to modulate key biochemical pathways and cellular processes.
特性
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGTSMKZRIWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311782 | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-22-8 | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 4-(4-Chlorophenyl)-1,3-thiazole and its derivatives based on the provided research?
A1: The research focuses on derivatives of this compound, specifically highlighting the compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole []. This derivative has a molecular formula of C15H8Cl2N2O2S []. The crystal structure reveals two molecules per asymmetric unit. Importantly, the research highlights the dihedral angles between the different rings in this structure:
Q2: Does the research indicate any potential applications for this compound derivatives?
A2: Yes, the research suggests that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which are structurally related to this compound, could be promising candidates for anti-inflammatory drugs []. This is because they demonstrate direct inhibition of 5-lipoxygenase (5-LOX) [], a key enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Specifically, the derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed potent anti-inflammatory activity as a 5-LOX inhibitor []. While this research doesn't directly test this compound itself, it highlights the potential of this core structure for developing new therapeutics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



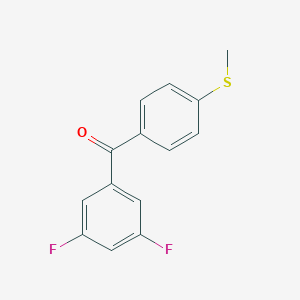
![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)


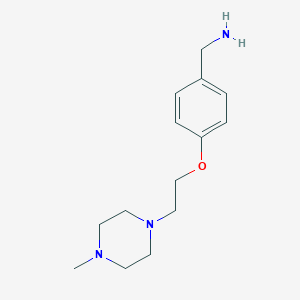

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)


